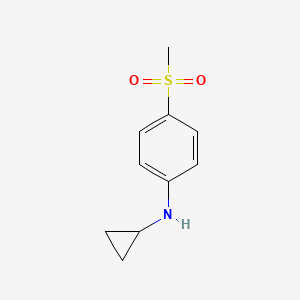

Cyclopropyl-(4-methanesulfonyl-phenyl)-amine

Description

Properties

IUPAC Name |

N-cyclopropyl-4-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-14(12,13)10-6-4-9(5-7-10)11-8-2-3-8/h4-8,11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUMZISNUKSWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Cyclopropyl-(4-methanesulfonyl-phenyl)-amine: Properties, Synthesis, and Therapeutic Potential

Foreword

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design. The title compound, Cyclopropyl-(4-methanesulfonyl-phenyl)-amine, exemplifies this approach, merging the metabolic stability and unique conformational properties of a cyclopropyl group with the potent electronic and hydrogen-bonding capabilities of a methanesulfonyl-aniline scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive technical overview of this promising molecule. We will move beyond a simple recitation of facts to explore the causality behind its properties and the strategic considerations for its synthesis and potential application, grounding our discussion in established scientific principles and methodologies.

Core Physicochemical & Structural Profile

A molecule's journey from a laboratory curiosity to a clinical candidate is fundamentally governed by its physicochemical properties. These parameters dictate its solubility, permeability, and metabolic fate, which are critical for bioavailability and efficacy.

Key Property Data

The essential physicochemical data for this compound are summarized below. This information is crucial for designing formulation strategies, predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior, and establishing analytical protocols.

| Property | Value | Data Source |

| IUPAC Name | N-cyclopropyl-4-(methylsulfonyl)aniline | PubChem[1] |

| Synonyms | 4-(Methylsulfonyl)aniline, N-cyclopropyl- | - |

| Molecular Formula | C₁₀H₁₃NO₂S | PubChem[1] |

| Molecular Weight | 211.28 g/mol | PubChem[1] |

| CAS Number | 515252-42-3 | - |

| Appearance | White to off-white crystalline solid (Predicted) | - |

| Melting Point | 135-139 °C (for parent 4-(Methylsulfonyl)aniline) | TCI |

| LogP (Predicted) | ~1.5 - 2.5 | - |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 (2 from sulfonyl, 1 from amine) | PubChem[1] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | - |

Note: Some properties are predicted or inferred from the parent aniline due to limited experimental data on the N-cyclopropyl derivative.

Structural Rationale

The structure is a synergistic fusion of two key pharmacophores:

-

The Cyclopropyl Ring : This small, strained ring is not merely an alkyl substituent. Its unique sp²-hybridized character and rigid conformation can enhance binding to biological targets by locking the molecule into a favorable orientation.[2] It often serves as a "metabolic shield," protecting adjacent groups from enzymatic degradation (e.g., by cytochrome P450 enzymes) and can improve membrane permeability.[2]

-

The 4-Methanesulfonyl Aniline Moiety : The sulfonylaniline motif is a privileged structure in medicinal chemistry.[3] The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group and a potent hydrogen bond acceptor. This feature is critical for anchoring the molecule within the active sites of enzymes, particularly kinases. The aniline nitrogen provides a crucial hydrogen bond donor and a vector for further chemical modification.[3][4]

Synthesis Pathway: Palladium-Catalyzed C-N Cross-Coupling

The creation of the aryl-amine bond is the key synthetic challenge. While classical methods exist, they often suffer from harsh conditions and limited substrate scope. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as the gold standard for this transformation due to its high efficiency, functional group tolerance, and relatively mild conditions.[5][6]

Recommended Protocol: Buchwald-Hartwig Amination

Causality of Protocol Choices:

-

Catalyst System : A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos or a biarylphosphine) is chosen. The bulky, electron-rich ligand is essential; it promotes the crucial reductive elimination step that forms the C-N bond and prevents catalyst decomposition.[5][7]

-

Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is used. Its role is to deprotonate the amine, forming the active palladium-amido intermediate required for the coupling.

-

Solvent & Atmosphere : Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and catalyst deactivation. The reaction is run under an inert atmosphere (argon or nitrogen) to protect the sensitive Pd(0) catalyst from oxidation.

Experimental Workflow Diagram:

Caption: High-level workflow for the Buchwald-Hartwig synthesis.

Step-by-Step Methodology:

-

Vessel Preparation : An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and backfilled with argon. This cycle is repeated three times to ensure an inert atmosphere.

-

Reagent Charging : To the flask, add 4-bromo(methylsulfonyl)benzene (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.02 eq), and Xantphos (0.02-0.04 eq).

-

Solvent and Amine Addition : Add anhydrous toluene via syringe, followed by cyclopropylamine (1.2-1.5 eq). The flask is sealed.

-

Reaction Execution : The mixture is heated in an oil bath to 90-110 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

Aqueous Workup : After cooling to room temperature, the reaction is carefully quenched with water. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

-

Isolation : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification : The resulting crude solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

-

Characterization : The final product's identity and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Therapeutic Rationale

While specific clinical data for this exact molecule is limited, its structure strongly suggests potential as a modulator of intracellular signaling pathways, particularly as a kinase inhibitor .

Hypothesized Mechanism of Action: Kinase Inhibition

Many FDA-approved kinase inhibitors utilize a similar N-aryl scaffold to interact with the ATP-binding site of protein kinases.

-

Hinge-Binding : The aniline N-H group can act as a hydrogen bond donor, while one of the sulfonyl oxygens can act as an acceptor. This pattern is ideal for forming two key hydrogen bonds with the "hinge region" of a kinase active site, a common anchoring point for Type I and Type II inhibitors.

-

Hydrophobic Pocket Interaction : The cyclopropyl group is perfectly sized to fit into small, hydrophobic pockets adjacent to the ATP-binding site, contributing to both potency and selectivity.

-

Gatekeeper Residue Interaction : The overall electronics and sterics of the molecule will determine its selectivity profile, particularly its ability to accommodate the "gatekeeper" residue, which varies among different kinases and is a primary determinant of inhibitor specificity.

Logical Pathway Diagram: Hypothesized Kinase Inhibition

Caption: Competitive inhibition of a protein kinase by the title compound.

Authoritative Summary & Future Outlook

This compound is a synthetically accessible molecule built from high-value pharmacophores. Its properties suggest it is a prime candidate for inclusion in screening libraries for kinase inhibitor discovery programs, particularly in oncology and immunology.

Future work should focus on:

-

Broad Kinase Profiling : Screening the compound against a large panel of kinases to identify primary targets and assess selectivity.

-

Structure-Activity Relationship (SAR) Studies : Synthesizing analogues to probe the importance of the cyclopropyl group and explore substitutions on the aniline ring to optimize potency and drug-like properties.

-

In Vitro ADME/Tox Profiling : Experimentally determining solubility, metabolic stability, and cytotoxicity to validate its potential as a drug lead.

This guide provides the foundational knowledge for any research team to confidently begin work with this compelling chemical entity.

References

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). Available at: [Link]

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

- Google Patents. (1973). US3711549A - Process for manufacturing cyclopropylamine.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wang, Y., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 11. Available at: [Link]

-

ACS Publications. (2023). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Available at: [Link]

-

PubChem. (n.d.). Cyclopropyl(phenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1486–1493. Available at: [Link]

-

ChemRxiv. (2023). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. Cambridge Open Engage. Available at: [Link]

-

ResearchGate. (2011). A Strategy to Minimize Reactive Metabolite Formation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. eLife, 12, e86381. Available at: [Link]

-

PubChem. (n.d.). N-Cyclopropylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

ResearchGate. (2024). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

ResearchGate. (2023). Sulfonylaniline-containing drugs and their construction methods. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopropanemethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2024). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

-

ACS Publications. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(20), 8047-8058. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Aniline (CAS 62-53-3). Retrieved from [Link]

-

PubChem. (n.d.). N-Methylcyclopropanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methylsulfonyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-(Methylsulfonyl)acetophenone. Retrieved from [Link]

Sources

- 1. 4-(Methylsulfonyl)aniline | C7H9NO2S | CID 79617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methylsulfonylaniline CAS#: 5470-49-5 [amp.chemicalbook.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to the Novel Chemical Entity: Cyclopropyl-(4-methanesulfonyl-phenyl)-amine (CAS 1156241-29-0)

Disclaimer: The compound Cyclopropyl-(4-methanesulfonyl-phenyl)-amine (CAS 1156241-29-0) is a novel chemical entity with no significant presence in the current scientific literature as of the date of this guide. The following information is a prospective analysis based on established principles of medicinal chemistry, organic synthesis, and pharmacology derived from its constituent structural motifs. This guide is intended to serve as an expert-level, predictive roadmap for researchers beginning work on this molecule.

Executive Summary & Rationale

This compound presents a compelling structure for investigation in drug discovery. It combines two high-value pharmacophores: the cyclopropylamine moiety and the 4-methanesulfonyl-phenyl group.

-

The Cyclopropylamine Moiety: The cyclopropyl group is a "bioisostere" of larger, more flexible alkyl groups, often used by medicinal chemists to improve metabolic stability, reduce lipophilicity, and lock in a favorable conformation for binding to a biological target.[1] Its strained three-membered ring offers unique electronic and conformational properties.[1]

-

The 4-Methanesulfonyl-phenyl Group: This motif is a hallmark of numerous targeted therapies, particularly kinase inhibitors. The sulfone group is a strong hydrogen bond acceptor and is metabolically robust. Its powerful electron-withdrawing nature significantly influences the electronics of the attached aniline nitrogen. This core is found in compounds targeting cyclooxygenase-2 (COX-2) and various protein kinases.[2][3][4]

The combination of these two groups suggests a molecule designed for high-affinity, specific interactions with a protein target, likely within an ATP-binding pocket. This guide provides a foundational framework for its synthesis, characterization, and initial biological evaluation.

Predicted Physicochemical & Spectroscopic Properties

A primary step for any new compound is to predict its properties to guide synthesis, purification, and formulation. The properties for this compound have been calculated based on its structure and comparison to its core fragments, 4-(methylsulfonyl)aniline and N-cyclopropylaniline.[5][6][7][8]

| Property | Predicted Value | Rationale & Significance |

| Molecular Formula | C₁₀H₁₃NO₂S | - |

| Molecular Weight | 211.28 g/mol | Essential for all stoichiometric calculations in synthesis and analysis. |

| XLogP3 | ~1.5 - 2.0 | Indicates moderate lipophilicity, suggesting good potential for cell permeability. |

| Topological Polar Surface Area (TPSA) | 60.16 Ų | Value is favorable for oral bioavailability according to Lipinski's rules.[7] |

| Hydrogen Bond Donors | 1 (Amine N-H) | The secondary amine is a key interaction point for protein binding. |

| Hydrogen Bond Acceptors | 3 (2x Sulfone Oxygens, 1x Nitrogen) | The sulfone oxygens are strong H-bond acceptors, critical for target affinity.[7] |

| pKa (Amine) | ~3.5 - 4.5 | The electron-withdrawing sulfone group significantly reduces the basicity of the aniline nitrogen compared to a standard aniline (~4.6). This is important for solubility and target interaction. |

| Melting Point | 135-150 °C | Estimated based on the high melting point of 4-(methylsulfonyl)aniline (133-135 °C) and the introduction of the cyclopropyl group.[8] |

Predicted Spectroscopic Signatures:

-

¹H NMR: Expect characteristic signals for the cyclopropyl protons (a complex multiplet between 0.5-1.0 ppm), aromatic protons showing a distinct AA'BB' pattern due to para-substitution, a signal for the N-H proton, and a singlet for the methyl sulfone protons (~3.0 ppm).

-

¹³C NMR: Signals for the cyclopropyl carbons, four distinct aromatic carbons, and the methyl sulfone carbon.

-

MS (ESI+): Expected [M+H]⁺ ion at m/z 212.07.

Proposed Synthesis & Purification

The most logical and industrially scalable approach to synthesize this molecule is via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[9][10][11] This reaction is the gold standard for forming C-N bonds to aromatic rings.[9]

Synthetic Workflow Diagram

Caption: Proposed synthesis via Buchwald-Hartwig amination.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound from 4-bromophenyl methyl sulfone and cyclopropylamine.

Materials:

-

4-Bromophenyl methyl sulfone (1.0 eq)

-

Cyclopropylamine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Anhydrous Toluene

-

Ethyl Acetate, Hexanes, Saturated aq. NaCl, Anhydrous MgSO₄

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-bromophenyl methyl sulfone, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.

-

Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by cyclopropylamine.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction: Wash the organic filtrate with water and then with saturated aq. NaCl (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine pure fractions, concentrate, and dry under high vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Hypothesized Biological Activity & Mechanism

The 4-methanesulfonyl-phenyl-amine scaffold is a privileged structure in modern pharmacology, most notably in the field of oncology as a "hinge-binder" for protein kinases.[12][13]

Primary Hypothesis: Small Molecule Kinase Inhibitor

The structure strongly suggests a role as a Type I or Type II kinase inhibitor.[13]

-

Mechanism of Action: Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Many inhibitors compete with ATP by binding in the same pocket. The N-H of the amine and the sulfone oxygens of this compound are perfectly positioned to form critical hydrogen bonds with the "hinge region" of a kinase active site, a conserved backbone segment that anchors ATP. The cyclopropyl-phenyl portion would likely occupy the hydrophobic pocket where the adenine ring of ATP normally sits.

Potential Signaling Pathway Involvement

Caption: Hypothesized mechanism as a receptor tyrosine kinase inhibitor.

Proposed Analytical & Bioassay Protocols

Protocol: Analytical Characterization

Objective: To confirm the identity, purity, and concentration of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: Gradient of acetonitrile in water (both with 0.1% formic acid).

-

Detection: UV detector at 254 nm and 280 nm.

-

Outcome: Assess purity (>95% is desired for biological assays).

-

-

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI) in positive mode.

-

Analysis: High-resolution mass spectrometry (HRMS) to confirm the exact mass of the [M+H]⁺ ion, matching the calculated value for C₁₀H₁₄NO₂S⁺.

-

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Acquire spectrum in DMSO-d₆ or CDCl₃. Confirm all expected proton signals, integrations, and coupling patterns.

-

¹³C NMR: Confirm the number of unique carbon environments.

-

-

Stock Solution Preparation:

-

Accurately weigh the confirmed pure compound.

-

Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

-

Store at -20 °C.

-

Protocol: In Vitro Kinase Inhibition Assay (Example)

Objective: To determine the potency (IC₅₀) of the compound against a panel of protein kinases. A common, non-radioactive format is the ADP-Glo™ or HTRF® assay, which measures ADP production.[14]

Materials:

-

Recombinant Kinase(s) of interest (e.g., EGFR, SRC, ABL).

-

Kinase-specific substrate peptide.

-

ATP.

-

Assay Buffer.

-

Test Compound (serially diluted from DMSO stock).

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

White, opaque 384-well microplates.

-

Luminometer.

Procedure:

-

Compound Plating: Serially dilute the test compound in assay buffer and plate into the 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Kinase Reaction: Add the kinase and substrate solution to all wells.

-

Initiation: Add ATP solution to all wells to start the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection (Part 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Generation (Part 2): Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration (log scale) and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion & Future Directions

This compound is a promising, yet unexplored, chemical entity. The structural analysis presented here strongly supports its investigation as a small molecule kinase inhibitor. The proposed synthetic route is robust and relies on well-established chemistry. The outlined protocols provide a clear path for researchers to synthesize, purify, characterize, and perform the initial biological screening of this compound. Subsequent studies should focus on broad kinase panel screening to identify the primary target(s), followed by cell-based assays to confirm on-target activity and assess preliminary anti-proliferative effects. Structure-activity relationship (SAR) studies will be crucial for optimizing potency and selectivity.[15]

References

-

Striker, R., et al. (2017). Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. PubMed Central. Available at: [Link]

-

Eldehna, W. M., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7016287, N-Cyclopropylaniline. Available at: [Link]

-

Abdel-Aziz, M., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. PubMed. Available at: [Link]

-

Montalban, A. G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

-

Abdel-Aziz, M., et al. (2020). (PDF) Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. ResearchGate. Available at: [Link]

-

Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Available at: [Link]

-

Al-Ghorbani, M., et al. (2020). Synthesis of 4-(methylsulfonyl)aniline derivatives as potential anti-inflammatory agents. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12253927, 4-Cyclopropylaniline. Available at: [Link]

- CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene. Google Patents.

-

Hlyniana, M. H., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science. Available at: [Link]

-

Li, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules. Available at: [Link]

-

Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]

-

The Journal of Organic Chemistry. Ahead of Print. ACS Publications. Available at: [Link]

-

MDPI. Special Issue: Innovative Strategies in Cancer Therapy. Available at: [Link]

-

GeeksforGeeks. (2023). Aniline - Structure, Properties, Preparation, Reactions, Uses. Available at: [Link]

-

LookChem. 4-(methylsulfonyl)aniline. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12032139, 3-Cyclopropylaniline. Available at: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

Shen, Q., & Hartwig, J. F. (2008). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

-

Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Cyclopropylaniline | C9H11N | CID 7016287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Cyclopropylaniline | C9H11N | CID 12253927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. news-medical.net [news-medical.net]

- 15. mdpi.com [mdpi.com]

"Cyclopropyl-(4-methanesulfonyl-phenyl)-amine" molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Preclinical Evaluation of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in contemporary medicinal chemistry. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. This document delves into the molecule's structural attributes, robust synthetic protocols, and the rationale behind its design, offering field-proven insights into its potential applications and preclinical evaluation.

Introduction: A Strategic Molecular Scaffold

In the landscape of drug discovery, the strategic combination of specific chemical moieties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. This compound emerges as a scaffold of interest precisely because it marries two functionalities with well-documented benefits: the cyclopropylamine group and the 4-methanesulfonyl-phenyl core.

The cyclopropyl ring is a versatile tool in drug design, often employed to enhance potency, improve metabolic stability, and reduce off-target effects by introducing conformational rigidity.[1][2][3] Concurrently, the methanesulfonyl group is a powerful polar moiety used to optimize solubility, act as a hydrogen bond acceptor, and mitigate metabolic liabilities, making it a staple in modern medicinal chemistry.[4] This guide will explore the synergy of these components, providing a blueprint for the synthesis, characterization, and evaluation of this promising molecular structure.

Molecular Structure and Physicochemical Properties

The unique properties of this compound are a direct result of the interplay between its constituent parts. Understanding these contributions is critical for predicting its behavior in biological systems.

The cyclopropane ring, with its high degree of s-character in the C-H bonds and inherent ring strain, offers a rigid conformational constraint.[1][5] This rigidity can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[1][6] The methanesulfonyl group is a strong electron-withdrawing group and a potent hydrogen bond acceptor, which can significantly influence the molecule's solubility and interactions with protein residues.[4]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 211.28 g/mol | Compliant with Lipinski's Rule of Five, favoring good absorption and permeation. |

| XLogP3-AA | 1.9 | Indicates a balance between lipophilicity for membrane permeation and hydrophilicity for aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 54.6 Ų | Suggests good potential for oral bioavailability and cell permeability. |

| Hydrogen Bond Donors | 1 | The secondary amine proton can participate in key binding interactions. |

| Hydrogen Bond Acceptors | 2 | The sulfonyl oxygens are strong H-bond acceptors, enhancing solubility and target binding. |

| Rotatable Bond Count | 2 | Low number of rotatable bonds implies conformational rigidity, which is entropically favorable for binding. |

Synthesis and Characterization: A Modern Approach

The construction of the C-N bond between an aryl system and a primary amine is a cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination stands out as the most efficient and versatile method for this transformation, offering high yields and broad functional group tolerance.[7][8][9] It is the recommended synthetic route for this compound.

The reaction couples cyclopropylamine with an appropriately substituted aryl halide, such as 1-bromo-4-(methylsulfonyl)benzene, using a palladium catalyst and a specialized phosphine ligand.

Caption: Synthetic and purification workflow for the target compound.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a self-validating system, including steps for reaction monitoring and product verification.

-

Reactor Setup: To an oven-dried Schlenk flask under an inert argon atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).

-

Reagent Addition: Add 1-bromo-4-(methylsulfonyl)benzene (1.0 equivalent) and anhydrous toluene. Stir the mixture for 10 minutes at room temperature. Finally, add cyclopropylamine (1.2 equivalents) via syringe.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup and Extraction: Cool the reaction to room temperature and quench carefully with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected ¹H NMR spectrum would show characteristic peaks for the cyclopropyl protons, the aromatic protons as two doublets, and a singlet for the methylsulfonyl group.

Rationale in Drug Design and Biological Significance

The design of this compound is a deliberate exercise in balancing key drug-like properties. Each structural component is chosen to address specific challenges in drug discovery.

Caption: Key structure-property relationships of the core scaffold.

The Double-Edged Sword: Metabolic Considerations

While the cyclopropyl group often enhances metabolic stability by preventing oxidation at adjacent positions, the cyclopropylamine moiety itself can be a metabolic liability.[10] Cytochrome P450 enzymes can oxidize the amine, leading to ring-opening and the formation of reactive intermediates, such as α,β-unsaturated aldehydes.[11] This bioactivation pathway is a known mechanism of toxicity for some drugs.[11] Therefore, a critical step in the preclinical evaluation of this scaffold is to assess its propensity to form reactive metabolites.

Hypothetical Mechanism of Action & Preclinical Assays

Aryl amine scaffolds containing sulfonyl groups are prevalent in molecules designed as protein kinase inhibitors. The N-H group often serves as a crucial "hinge-binding" element, forming a hydrogen bond with the backbone of the kinase hinge region, while the rest of the molecule occupies the ATP-binding pocket.

Caption: Hypothetical inhibition of the RAF kinase within the MAPK/ERK pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol assesses the ability of the compound to inhibit a specific kinase.

-

Reagent Preparation: Prepare a serial dilution of the test compound (this compound) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).

-

Kinase Reaction: In a 384-well plate, add the kinase of interest (e.g., B-RAF), a fluorescein-labeled substrate peptide, and the test compound dilutions.

-

Initiation: Initiate the reaction by adding ATP at its Kₘ concentration. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding a development solution containing a terbium-labeled anti-phosphopeptide antibody. This antibody binds only to the phosphorylated substrate.

-

Data Acquisition: After a 60-minute incubation, read the plate on a fluorescence reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The ratio of acceptor (fluorescein) to donor (terbium) emission is calculated.

-

Analysis: A decrease in the FRET signal indicates inhibition of the kinase. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Include a known potent inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative control.

Experimental Protocol: Metabolic Stability Assay (Liver Microsomes)

This protocol evaluates the compound's susceptibility to Phase I metabolism.

-

Incubation Mixture: Prepare an incubation mixture containing pooled human liver microsomes (HLM), the test compound (at a low concentration, e.g., 1 µM), and phosphate buffer (pH 7.4).

-

Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

-

Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLᵢₙₜ). Include known stable and unstable compounds as controls (e.g., Verapamil, Propranolol).

Conclusion and Future Outlook

This compound represents a well-designed molecular scaffold that leverages established medicinal chemistry principles to create a lead-like structure with high potential. Its synthesis is straightforward via modern cross-coupling methods, and its properties are tunable. The combination of the metabolically robust and conformationally rigid cyclopropyl group with the solubilizing and H-bonding methanesulfonyl moiety provides a strong foundation for developing potent and selective inhibitors of various biological targets, particularly protein kinases.

However, the potential for metabolic activation of the cyclopropylamine group must be carefully evaluated. Future work should focus on comprehensive ADME-Tox profiling, including reactive metabolite trapping studies, to ensure a favorable safety profile before advancing compounds of this class into further preclinical and clinical development.

References

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

-

Gill, E. A., et al. (2014). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Journal of Medicinal Chemistry, 57(24), 10476-10487. [Link]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

El-Sayed, M. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

-

Pires, M., et al. (2022). Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. ACS Medicinal Chemistry Letters, 13(4), 660-666. [Link]

-

PubChem. (n.d.). Cyclopropyl(phenyl)methanamine. PubChem Compound Summary for CID 3281515. [Link]

-

Singh, U. P., et al. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 20(23), 7013-7016. [Link]

- Google Patents. (1973). Process for manufacturing cyclopropylamine. US3711549A.

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

-

Podpaly, Y. A., et al. (2025). Spectroscopic analysis of N-intrashell transitions in Rb-like to Ni-like Yb ions. Journal of Physics B: Atomic, Molecular and Optical Physics, 58(1), 015001. [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Podpaly, Y. A., et al. (2025). Spectroscopic analysis of M- and N-intrashell transitions in Co-like to Na-like Yb ions. Physica Scripta, 99(3), 035402. [Link]

-

Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. [Link]

-

Davie, C. P., et al. (2021). Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries. The Journal of Organic Chemistry, 86(23), 16298-16307. [Link]

-

Wikipedia. (n.d.). Methanesulfonyl chloride. [Link]

-

Dowty, M. E., et al. (2006). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 19(6), 837-844. [Link]

- Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. US20210395185A1.

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]

-

Salaun, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-67. [Link]

-

Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4057. [Link]

-

The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

-

PubChem. (n.d.). Cyclopropanemethanamine. PubChem Compound Summary for CID 75646. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. longdom.org [longdom.org]

- 6. Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine | 1211508-04-1 | Benchchem [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. reddit.com [reddit.com]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. pubs.acs.org [pubs.acs.org]

Unveiling the Biological Landscape of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine: A Multi-pronged Approach to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Target Deconvolution

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is contingent on a profound understanding of its mechanism of action. The compound Cyclopropyl-(4-methanesulfonyl-phenyl)-amine presents a compelling case study in molecular architecture, integrating two distinct, pharmacologically significant moieties: a strained cyclopropylamine ring and a 4-methanesulfonyl-phenyl group. This unique combination suggests a polypharmacological potential, making a systematic and robust target identification strategy not just beneficial, but essential.

This guide eschews a rigid, one-size-fits-all template. Instead, it provides a dynamic, logic-driven framework for elucidating the potential biological targets of this molecule. As a Senior Application Scientist, my objective is to detail not only the "what" and "how" of experimental execution but, more critically, the "why" that underpins each strategic decision. We will navigate from broad, computational predictions to specific, hypothesis-driven biochemical assays and culminate in definitive cellular target engagement validation. Every protocol is designed as a self-validating system, ensuring the scientific integrity and trustworthiness of the data generated.

Part 1: Foundational Analysis - In Silico Target Prediction

The most resource-effective first step in a target identification campaign is the use of computational methods. These approaches leverage vast databases of known ligand-target interactions to predict potential binding partners for a novel compound, thereby generating actionable hypotheses for subsequent wet-lab validation.

Causality of the In Silico Approach

The rationale is to rapidly and cost-effectively narrow the field of potential targets from the entire proteome to a manageable number of high-probability candidates. By comparing the structural and electronic features of this compound to libraries of compounds with known biological activities, we can preemptively identify promising avenues of investigation.[1]

Workflow: A Triad of Computational Screening

A robust in silico workflow should employ orthogonal methods to build confidence in the predictions. A consensus approach, where multiple algorithms point to the same target or target class, is significantly more powerful.

-

Reverse Docking: This method screens our molecule of interest against a library of 3D protein structures.[2] It computationally fits the ligand into the binding pockets of numerous potential targets and uses scoring functions to rank the most favorable interactions.[2] This is invaluable for identifying potentially novel, unanticipated targets.

-

Pharmacophore and 2D Similarity Searching: This approach identifies known drugs or bioactive molecules that share key structural features with our compound.[1] Tools like Similarity Ensemble Approach (SEA) can connect our molecule to targets based on the principle that structurally similar molecules often have similar biological functions.[1] Given the distinct methanesulfonyl-phenyl and cyclopropylamine moieties, this method is likely to yield high-quality hits.

-

Machine Learning-Based Prediction: Advanced platforms like KinasePred can be used to specifically predict interactions with certain target families, such as protein kinases, which are a common target class for small molecules.[3]

Caption: Workflow for in silico prediction of biological targets.

Part 2: Hypothesis-Driven Target Evaluation

The structural motifs of this compound strongly suggest at least three primary classes of potential targets based on established medicinal chemistry principles. This section details the rationale and experimental validation for each.

Target Class 1: Cyclooxygenase (COX) Enzymes

-

Expert Rationale: The 4-methanesulfonyl-phenyl group is a classic pharmacophore found in selective COX-2 inhibitors like Celecoxib and Rofecoxib.[4][5] This moiety fits perfectly into a secondary, hydrophobic binding pocket present in COX-2 but not COX-1, conferring selectivity. The presence of this group in our molecule makes COX-2 a high-priority potential target.[4]

-

Mechanistic Insight: The SO2Me group acts as a potent hydrogen bond acceptor and its steric bulk allows for favorable interactions within the larger active site of the COX-2 isozyme.[4]

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

-

Preparation: Reconstitute purified, recombinant human COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, typically from 10 mM down to 1 nM. A known non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) should be run in parallel as controls.

-

Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound (or DMSO vehicle). Incubate for 15 minutes at room temperature to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Detection: The reaction produces Prostaglandin G2 (PGG2), which is subsequently reduced to PGH2. The peroxidase activity of COX converts PGH2 and a chromogenic co-substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) into an oxidized, colored product.

-

Quantification: Measure the absorbance of the colored product over time using a plate reader at ~610 nm.

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value for both COX-1 and COX-2.

Target Class 2: Amine Oxidases & Demethylases (e.g., LSD1)

-

Expert Rationale: The cyclopropylamine moiety is a well-established "warhead" in medicinal chemistry, notably used in inhibitors of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[6][7][8] The high ring strain of the cyclopropane ring makes it susceptible to oxidative metabolism by FAD-dependent enzymes like LSD1, often leading to irreversible inhibition.[9]

-

Mechanistic Insight: LSD1 catalyzes the demethylation of histone H3, a key epigenetic modification. Inhibition of LSD1 is a validated strategy in certain cancers, such as acute myeloid leukemia. The cyclopropylamine can undergo FAD-dependent oxidation to form a reactive cyclopropyl-imine intermediate that covalently modifies the FAD cofactor, inactivating the enzyme.

This is a fluorescence-based, coupled-enzyme assay that measures the hydrogen peroxide (H2O2) produced during the LSD1 demethylation reaction.

-

Reagents: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5), recombinant human LSD1 enzyme, a histone H3-derived peptide substrate (e.g., H3K4me2), Amplex Red reagent, and Horseradish Peroxidase (HRP).

-

Compound Dilution: Prepare serial dilutions of the test compound and a known LSD1 inhibitor (e.g., Tranylcypromine) in DMSO.

-

Reaction Setup: In a black 96-well plate, combine the LSD1 enzyme and the test compound. Incubate for 20 minutes at room temperature to allow for binding.

-

Reaction Initiation: Add the H3K4me2 peptide substrate to initiate the demethylation reaction. The reaction produces H2O2 as a byproduct.

-

Detection: Immediately add the detection mixture containing Amplex Red and HRP. HRP uses the H2O2 generated to convert the non-fluorescent Amplex Red into the highly fluorescent product, resorufin.

-

Measurement: Measure the increase in fluorescence over 30-60 minutes using a fluorescence plate reader (Excitation: ~540 nm, Emission: ~590 nm).

-

Data Analysis: Determine the reaction rate from the linear portion of the fluorescence curve. Calculate the IC50 value as described for the COX assay.

Target Class 3: Carbonic Anhydrases (CAs)

-

Expert Rationale: The methanesulfonyl group is a bioisostere of the sulfonamide group (-SO2NH2), the quintessential zinc-binding pharmacophore for inhibitors of carbonic anhydrases.[5] CAs are a family of metalloenzymes involved in pH regulation and are therapeutic targets for glaucoma, epilepsy, and some cancers (specifically the tumor-associated isoforms CA-IX and CA-XII).[5][10]

-

Mechanistic Insight: The sulfonamide (or a related moiety) coordinates to the zinc ion (Zn2+) in the enzyme's active site, displacing a water molecule and blocking the catalytic activity.

This biophysical assay is the gold standard for measuring CA activity. It measures the change in pH as the enzyme catalyzes the hydration of CO2.

-

Buffer Preparation: Prepare a low-buffering-capacity buffer (e.g., 10 mM HEPES, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).

-

Enzyme & Inhibitor: Prepare a solution of the purified CA isoform (e.g., CA-II for a general screen, or CA-IX for a cancer focus) and the test compound at various concentrations. A known CA inhibitor like Acetazolamide serves as the positive control.

-

Substrate Solution: Prepare a CO2-saturated water solution. This must be kept on ice to maintain saturation.

-

Measurement: A stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO2-saturated solution.

-

Data Acquisition: The instrument's spectrophotometer records the change in absorbance of the pH indicator over milliseconds as the hydration of CO2 produces H+ ions, causing a drop in pH.

-

Analysis: The initial rate of the reaction is calculated from the slope of the absorbance curve. IC50 values are determined by plotting the inhibition of this rate against inhibitor concentration.

Part 3: Unbiased Target Identification via Affinity Chromatography

If hypothesis-driven approaches are inconclusive, or if the goal is to identify all potential binding partners (including off-targets), an unbiased chemical proteomics approach is required. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a classic and powerful technique for this purpose.[11][12]

Causality of the AC-MS Approach

The core principle is to use the small molecule as "bait" to "fish" for its protein targets from a complex biological sample, such as a cell lysate.[12] This allows for the identification of binding partners without prior assumptions about their identity.

Caption: Experimental workflow for Affinity Chromatography-Mass Spectrometry.

This protocol requires a modified version of the compound to allow for immobilization. A linker, often a short polyethylene glycol (PEG) chain, is typically added to a position on the molecule that is not critical for target binding, terminating in a reactive group (e.g., a carboxylic acid or amine) for coupling to the resin.

-

Bait Preparation:

-

Synthesize an analog of this compound containing a linker arm.

-

Covalently couple this analog to an activated affinity resin (e.g., NHS-activated Sepharose beads). Create a control resin by blocking the reactive groups without adding the compound.

-

-

Protein Extraction: Grow a relevant cell line (e.g., A549 lung cancer cells if investigating anti-cancer effects) and lyse the cells in a non-denaturing buffer containing protease inhibitors.

-

Binding: Incubate the clarified cell lysate with the compound-coupled resin and the control resin in parallel for 2-4 hours at 4°C.

-

Washing: Wash the resins extensively with lysis buffer to remove proteins that bind non-specifically to the resin matrix.[13] This is a critical step to reduce background noise.

-

Elution: Elute the specifically bound proteins. This can be done non-competitively (by changing pH or salt concentration) or, ideally, competitively by incubating the resin with a high concentration of the original, non-immobilized "free" compound.

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Bands that appear in the compound lane but not the control lane are potential targets.

-

Excise these bands and subject them to in-gel trypsin digestion.

-

Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Identify the proteins by searching the peptide fragmentation data against a protein database (e.g., UniProt). Proteins identified with high confidence and significant enrichment over the control sample are considered high-quality hits.

-

Part 4: Cellular Target Engagement & Validation

Identifying a binding partner in a lysate is not sufficient. It is crucial to confirm that the compound engages its target within the complex and crowded environment of a living cell.[14] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this validation.

Causality of the CETSA® Approach

The principle of CETSA is that when a ligand binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation.[15] By heating intact cells and then measuring the amount of soluble protein remaining, we can directly observe this stabilization effect, providing definitive proof of target engagement.[16]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

This protocol assumes a specific target has been identified from the previous steps (e.g., COX-2).

-

Cell Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with either a high concentration of the test compound (e.g., 20 µM) or a DMSO vehicle control for 1-2 hours.

-

Heating: Harvest the cells and resuspend them in a physiological buffer (e.g., PBS) with protease inhibitors. Aliquot the cell suspension into several PCR tubes. Heat the individual aliquots to a range of different temperatures (e.g., 42°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[17]

-

Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Separation of Soluble Fraction: Separate the soluble proteins from the heat-denatured, aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the specific target protein (e.g., COX-2) remaining in the supernatant of each sample using Western blotting with a target-specific antibody. An antibody for a housekeeping protein (e.g., GAPDH) should also be used as a loading control.

-

Data Analysis: Densitometry is used to quantify the Western blot bands. For both the compound-treated and vehicle-treated samples, plot the percentage of soluble protein remaining (relative to the unheated sample) against the temperature. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms cellular target engagement.

Data Summary and Conclusion

To effectively compare results across different assays, all quantitative data should be consolidated.

| Potential Target Class | Hypothetical Target | Assay Type | Endpoint | Hypothetical Result |

| Cyclooxygenases | COX-1 | In Vitro Enzyme Inhibition | IC50 | > 50 µM |

| COX-2 | In Vitro Enzyme Inhibition | IC50 | 0.25 µM | |

| Amine Oxidases | LSD1 | In Vitro Enzyme Inhibition | IC50 | 5.2 µM |

| Carbonic Anhydrases | CA-II | In Vitro Enzyme Inhibition | IC50 | 25 µM |

| CA-IX | In Vitro Enzyme Inhibition | IC50 | 8.5 µM | |

| Cellular Validation | COX-2 | CETSA® | Thermal Shift (ΔTm) | + 4.5 °C at 20 µM |

This technical guide outlines a comprehensive, multi-layered strategy for the deconvolution of the biological targets of This compound . By systematically progressing from broad in silico predictions to specific biochemical assays and culminating in definitive cellular engagement studies, researchers can build a robust, evidence-based understanding of the compound's mechanism of action. This logical progression ensures that resources are used efficiently and generates high-confidence data packages essential for advancing a compound through the drug discovery pipeline.

References

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). [Link][6]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link][18]

-

PubMed. (2025). Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. [Link][4]

-

ResearchGate. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. [Link][20]

-

Bio-Rad. (n.d.). Protein Thermal Shift Assays Made Easy. [Link][21]

-

National Institutes of Health (NIH). (2019). Small molecule target identification using photo-affinity chromatography. [Link][11]

-

National Institutes of Health (NIH). (n.d.). Computational/in silico methods in drug target and lead prediction. [Link][2]

-

PubMed. (2016). Synthesis, characterization, in vitro cytotoxicity and antimicrobial investigation and evaluation of physicochemical properties of novel 4-(2-methylacetamide)benzenesulfonamide derivatives. [Link][10]

-

Pelago Bioscience. (n.d.). In vivo target engagement with CETSA® in Drug Discovery. [Link][16]

-

Cube Biotech. (n.d.). Affinity Chromatography | Principles. [Link][13]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link][9]

-

National Institutes of Health (NIH). (n.d.). Determining target engagement in living systems. [Link][22]

-

MDPI. (n.d.). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. [Link][3]

-

PubMed. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. [Link][23]

-

Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link][1]

-

Visikol. (2023). The Importance of In Vitro Assays. [Link][24]

-

PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link][25]

-

Analytik Jena. (n.d.). Thermal Shift Assay using SYPRO® Orange to Detect Protein Melting Temperatures. [Link][26]

-

Conduct Science. (2019). Affinity Chromatography Protocol. [Link][27]

-

MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link][28]

-

Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. [Link][29]

-

RSC Publishing. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. [Link][7]

-

PubMed. (n.d.). Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][6][18][19]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. [Link][30]

-

Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link][31]

-

Creative Biolabs. (n.d.). Affinity Chromatography. [Link][12]

-

ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. [Link][32]

-

PubMed. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. [Link][8]

-

National Institutes of Health (NIH). (n.d.). Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. [Link][17]

-

Nuvisan. (n.d.). Expert target identification & validation services for drug discovery. [Link][33]

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]

-

PubMed. (2022). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1 H-pyrazol-4-yl) amino) quinazolin-6-yl)- N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. [Link][34]

-

ResearchGate. (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. [Link][35]

-

Promega Connections. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. [Link][14]

-

ResearchGate. (n.d.). In vitro target validation process. [Link][36]

Sources

- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction [mdpi.com]

- 4. Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. longdom.org [longdom.org]

- 7. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 8. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. Synthesis, characterization, in vitro cytotoxicity and antimicrobial investigation and evaluation of physicochemical properties of novel 4-(2-methylacetamide)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 13. cube-biotech.com [cube-biotech.com]

- 14. promegaconnections.com [promegaconnections.com]

- 15. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 16. pelagobio.com [pelagobio.com]

- 17. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. longdom.org [longdom.org]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

- 20. researchgate.net [researchgate.net]

- 21. bio-rad.com [bio-rad.com]

- 22. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Importance of In Vitro Assays [visikol.com]

- 25. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. analytik-jena.com [analytik-jena.com]

- 27. conductscience.com [conductscience.com]

- 28. mdpi.com [mdpi.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. selvita.com [selvita.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. nuvisan.com [nuvisan.com]

- 34. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1 H-pyrazol-4-yl) amino) quinazolin-6-yl)- N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

A-Technical-Guide-to-Cyclopropyl-(4-methanesulfonyl-phenyl)-amine:-Synthesis-Properties-and-Applications-in-Drug-Discovery

Abstract

This technical guide provides an in-depth exploration of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine, a key heterocyclic scaffold for researchers, medicinal chemists, and drug development professionals. We delve into the molecule's core attributes, stemming from the synergistic combination of the conformationally rigid cyclopropyl moiety and the polar, metabolically stable methanesulfonylphenyl group. This document details robust synthetic methodologies, including modern palladium-catalyzed Buchwald-Hartwig amination and traditional copper-catalyzed Ullmann condensation, complete with step-by-step protocols and mechanistic insights. Furthermore, we analyze the strategic importance of each structural component in drug design, discussing their roles in enhancing potency, modulating pharmacokinetic properties, and enabling specific interactions with biological targets. Potential therapeutic applications are explored, positioning this scaffold as a valuable building block for developing novel kinase inhibitors, central nervous system agents, and antimicrobial compounds.

Introduction: A Scaffold of Strategic Importance

In the landscape of medicinal chemistry, the assembly of molecular scaffolds with desirable pharmacological properties is a paramount objective. This compound represents a confluence of two highly valued structural motifs. The cyclopropyl group, a small, strained ring, is increasingly utilized in drug design to confer metabolic stability, enhance potency, and improve brain permeability by imposing conformational constraints.[1] Concurrently, the 4-methanesulfonyl-phenyl moiety is a well-established pharmacophore, recognized for its role as a strong hydrogen bond acceptor and its metabolic robustness.[2] This group is a cornerstone of numerous selective COX-2 inhibitors and other targeted therapies, where it often plays a critical role in binding to target proteins.[3][4]

The combination of these two fragments in a single N-aryl amine structure creates a versatile and highly valuable building block for the synthesis of compound libraries aimed at a multitude of biological targets. This guide serves to elucidate the synthesis, properties, and vast potential of this core structure.

Physicochemical and Structural Properties

Understanding the fundamental properties of a scaffold is crucial for predicting its behavior in biological systems and for designing synthetic routes.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₃NO₂S | Calculated |

| Molecular Weight | 211.28 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inference |

| XLogP3-AA (Predicted) | ~1.5 - 2.0 | Computational Prediction[5] |

| Hydrogen Bond Donors | 1 (from the amine) | Calculated |

| Hydrogen Bond Acceptors | 3 (2 from sulfone, 1 from amine) | Calculated |

| Topological Polar Surface Area | ~58 Ų | Computational Prediction[5] |

Note: As a synthetic intermediate, dedicated experimental data for the parent compound is scarce; values are calculated or inferred from structurally similar compounds.

Synthesis Methodologies: Forging the Core C-N Bond

The central challenge in synthesizing this compound is the formation of the aryl C-N bond. Two primary catalytic cross-coupling reactions are eminently suitable for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation. The choice between them often depends on substrate scope, required reaction conditions, and catalyst cost.

Preferred Method: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for its mild conditions, broad functional group tolerance, and high efficiency.[6][7] The reaction couples an aryl halide or pseudohalide with an amine, catalyzed by a palladium complex.

Causality of Experimental Choices:

-

Catalyst System: A palladium(0) source, often generated in situ from a precatalyst like Pd₂(dba)₃, initiates the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, t-BuXPhos) is critical; these ligands promote the crucial oxidative addition and reductive elimination steps, preventing β-hydride elimination and increasing catalyst turnover.[6][8]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is used to deprotonate the amine, forming the active palladium-amido complex without competing in the coupling reaction.[8]

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred to prevent catalyst deactivation and unwanted side reactions.[8]

-

Aryl Halide: Aryl bromides and iodides are generally more reactive than chlorides, though modern catalyst systems show increasing efficacy with aryl chlorides.[7]

Caption: Buchwald-Hartwig Amination Workflow.

Classical Method: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, predating palladium catalysis.[9] While it often requires harsher conditions (higher temperatures), it remains a viable and cost-effective alternative, particularly for large-scale synthesis.[10]

Causality of Experimental Choices:

-

Catalyst: The reaction is promoted by copper, either as copper metal (bronze), or more commonly, a copper(I) salt like CuI. The active species is believed to be a copper(I) complex.[11]

-

Aryl Halide: Aryl iodides are the most reactive substrates, followed by bromides. Electron-withdrawing groups on the aryl halide, such as the methanesulfonyl group, activate the substrate towards nucleophilic attack, accelerating the reaction.[9]

-

Solvent and Temperature: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically required to reach the high temperatures (often >150 °C) needed for the reaction to proceed at a reasonable rate.[9]

Caption: Ullmann Condensation Reaction Pathway.

The Strategic Role of Structural Motifs in Drug Design

The utility of this compound as a scaffold is derived directly from the advantageous properties of its constituent parts.

The Cyclopropyl Group: A "Magic" Moiety

The cyclopropyl ring is far more than a simple cycloalkane. Its unique electronic structure and steric profile provide several benefits in drug design:

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less accessible to metabolic enzymes like Cytochrome P450s compared to those in linear alkyl chains, often blocking metabolic hotspots and increasing a drug's half-life.[1]

-

Conformational Rigidity: The rigid, three-membered ring restricts the rotational freedom of the molecule. This can lock the molecule into a bioactive conformation, increasing binding affinity for its target receptor and reducing off-target effects.[1]

-

Potency and Permeability: The introduction of a cyclopropyl group can enhance potency and improve physicochemical properties such as lipophilicity, which can lead to increased cell permeability and better brain penetration.[1]

-

Versatility: The cyclopropylamine moiety is a key building block in a wide range of approved drugs, including antidepressants, antivirals, and anticancer agents.[12][13]

The 4-Methanesulfonyl-phenyl Group: A Key Pharmacophore

The methylsulfonyl (or mesyl) group is a powerful functional group in medicinal chemistry, prized for its stability and electronic properties:

-

Hydrogen Bonding: The two oxygen atoms of the sulfone group are strong hydrogen bond acceptors, enabling potent interactions with amino acid residues in protein binding pockets.[4] This is a defining feature for the selectivity of many COX-2 inhibitors.[3]

-

Metabolic Inertness: The sulfone group is highly resistant to metabolic oxidation or reduction, contributing to a favorable pharmacokinetic profile.[2]

-